4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride
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Overview
Description
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is a synthetic organic compound that belongs to the class of phenol derivatives It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The pyrazole derivative is then subjected to amination, where an amino group is introduced at the 4-position of the pyrazole ring.
Coupling with Phenol: The aminopyrazole is coupled with a phenol derivative through a nucleophilic substitution reaction, forming the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenol group may also contribute to the compound’s activity through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol
- **4-{1-[(1H-pyrazol-3-yl)amino]ethyl}phenol
- **4-{1-[(1H-pyrazol-5-yl)amino]ethyl}phenol
Uniqueness
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydrochloride salt, which can influence its solubility and stability. This compound’s specific structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9;/h2-8,14-15H,1H3,(H,12,13);1H |
InChI Key |
QSCQJDIBWDRFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC2=CNN=C2.Cl |
Origin of Product |
United States |
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